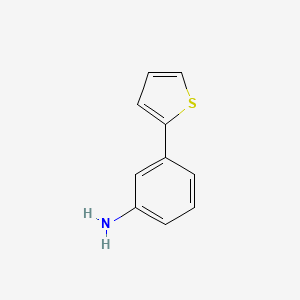

3-(2-Thienyl)aniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTPSMJOCLLMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383318 | |

| Record name | 3-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92057-12-0 | |

| Record name | 3-(2-thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Positional Isomers and Structural Analogs Within Thienyl Aniline Chemistry

The connectivity between the thiophene (B33073) and aniline (B41778) rings can vary, leading to a number of positional isomers. wikipedia.orgunacademy.comyoutube.com These isomers, while sharing the same molecular formula, can exhibit different chemical and physical properties due to the varied spatial arrangement of the two aromatic systems. wikipedia.orgunacademy.comyoutube.com The position of the linkage significantly influences the electronic communication between the electron-rich thiophene ring and the aniline group, which can impact the molecule's reactivity and its properties in larger molecular assemblies.

Beyond simple positional isomers, a wide range of structural analogs of 3-(2-Thienyl)aniline have been synthesized and studied. These analogs often feature substitutions on either the thiophene or the aniline ring, or even both. For instance, the introduction of fluorine or chlorine atoms can alter the compound's lipophilicity and electronic properties. Similarly, the replacement of the thienyl group with other aromatic or heteroaromatic systems can lead to compounds with distinct steric and electronic profiles.

Table 1: Positional Isomers of Thienyl-Aniline

| Isomer Name | Aniline Ring Substitution | Thiophene Ring Substitution |

| 2-(2-Thienyl)aniline | Ortho | 2-position |

| This compound | Meta | 2-position |

| 4-(2-Thienyl)aniline | Para | 2-position |

| 2-(3-Thienyl)aniline | Ortho | 3-position |

| 3-(3-Thienyl)aniline | Meta | 3-position |

| 4-(3-Thienyl)aniline | Para | 3-position |

This table showcases the six primary positional isomers based on the connection points of the aniline and thiophene rings.

Overview of Research Trajectories in Advanced Organic Synthesis

The synthesis of 3-(2-Thienyl)aniline and its derivatives is a topic of ongoing research in advanced organic synthesis. ugent.be A primary and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. unimib.itresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a bromoaniline with a thienylboronic acid or vice versa. unimib.itresearchgate.netresearchgate.net Researchers have explored various reaction conditions, including the use of micellar chemistry, which allows the reaction to proceed in water and under aerobic conditions, offering a more sustainable synthetic route. unimib.itresearchgate.net

Other cross-coupling methodologies, such as the Buchwald-Hartwig amination, have also been employed to construct the C-N bond central to the thienyl-aniline scaffold. acs.org The development of novel catalysts and ligands continues to refine these synthetic strategies, aiming for higher yields, greater functional group tolerance, and milder reaction conditions. acs.orgacs.org The choice of synthetic route can be influenced by the desired substitution patterns on the final molecule, as some methods offer better regioselectivity than others. nih.gov

Role As a Key Intermediate in Complex Molecular Architectures

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. nih.govchemicalbook.com Among these, the Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions are particularly relevant to the synthesis of this compound and its derivatives. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling Protocols for Thienyl-Aniline Synthesis

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of biaryl compounds, including thienyl-anilines, due to its tolerance of a broad range of functional groups and the use of environmentally benign and readily available boronic acid reagents. researchgate.netchemicalbook.com The reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 3-bromoaniline (B18343) with 2-thienylboronic acid or the reaction of 2-bromothiophene (B119243) with 3-aminophenylboronic acid. mdpi.comunimib.it

The efficiency of the Suzuki-Miyaura coupling for thienyl-aniline synthesis is highly dependent on the reaction conditions and the choice of catalyst. Researchers have explored various catalyst systems to improve yields and reaction times. For instance, the use of highly effective catalysts like Pd(dtbpf)Cl2 has been shown to produce excellent results. mdpi.comunimib.it Machine learning has also been employed to optimize reaction conditions for heteroaryl Suzuki-Miyaura couplings, leading to improved average yields across a wide range of substrates. chemistryviews.org The optimization process often involves screening different solvents, bases, and catalyst systems to find the most effective combination for a given set of substrates. chemistryviews.org

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Micellar synthesis, which utilizes surfactants to create nanoreactors in aqueous media, has emerged as a promising approach for Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.comunimib.itanalytical-sales.com This technique allows for reactions to be carried out in water, often at room temperature and open to the air, which is a significant improvement over traditional methods that often require anhydrous conditions and inert atmospheres. mdpi.comunimib.it

The use of surfactants like Kolliphor EL and TPGS-750-M has been shown to facilitate the efficient synthesis of thienyl-anilines and other biaryls in water. nih.govmdpi.comunimib.itanalytical-sales.com For example, the reaction of 3-bromoaniline with 2-thienyl boronic acid in a Kolliphor EL micellar system can achieve a high yield in a significantly shorter reaction time compared to classical methods. mdpi.comunimib.it Specifically, a 96% yield was obtained after 60 minutes at room temperature. mdpi.comunimib.it

Micellar Suzuki-Miyaura coupling offers several advantages over classical procedures conducted in organic solvents. mdpi.comunimib.it Traditional methods often require longer reaction times (12 hours or more), higher temperatures, and an inert atmosphere to achieve comparable yields. researchgate.netmdpi.com In contrast, micellar approaches can be completed in as little as 15-60 minutes at room temperature and are often performed in air. mdpi.comunimib.it This not only simplifies the experimental setup but also reduces energy consumption and the use of volatile organic solvents, making the process more cost-effective and environmentally friendly.

Table 1: Comparison of Micellar vs. Classical Suzuki-Miyaura Coupling for the Synthesis of this compound

| Feature | Micellar Approach mdpi.comunimib.it | Classical Approach researchgate.net |

|---|---|---|

| Solvent | Water with surfactant (e.g., Kolliphor EL) | Organic solvent (e.g., Toluene) |

| Atmosphere | Air | Inert (e.g., Nitrogen, Argon) |

| Temperature | Room Temperature | Elevated Temperatures |

| Reaction Time | 15 - 60 minutes | ≥ 12 hours |

| Yield of this compound | Up to 96% | Comparable yields |

Micellar Synthetic Approaches in Aqueous Media

Other Metal-Catalyzed Coupling Strategies

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of thienyl-aniline structures.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct method for synthesizing this compound, it can be used to introduce a thienyl group to an aniline (B41778) derivative containing an alkene functionality, or vice versa. rug.nl The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org

Sonogashira Coupling : The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This method could be used to synthesize a thienyl-aniline derivative containing an alkyne linker. The reaction is co-catalyzed by palladium and copper complexes. mdpi.com

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and can be used to couple a thienylzinc reagent with a bromoaniline or an anilinozinc reagent with a bromothiophene. researchgate.nettaylorandfrancis.com

Multi-Component Reactions Incorporating Thienyl and Aniline Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tandfonline.comresearchgate.net These reactions are advantageous for their atom economy and the ability to generate molecular diversity quickly. researchgate.net

For the synthesis of thienyl and aniline-containing compounds, MCRs offer a powerful alternative to traditional cross-coupling methods. tandfonline.comarkat-usa.org For example, a three-component reaction between an α,β-unsaturated carbonyl compound, an aniline, and a source of sulfur can lead to the formation of a thiophene ring fused or substituted with an aniline moiety. tandfonline.com One specific example is the synthesis of 2,6-dicyano-3,5-di(2-thienyl)aniline, which can be achieved through a three-component reaction involving 2-(1-(thiophen-2-yl)ethylidene)malononitrile, 2-thiophenecarboxyaldehyde, and malononitrile (B47326) in the presence of a base like piperidine. arkat-usa.org

Table 2: Synthesis of 2,6-dicyano-3,5-di(2-thienyl)aniline via a Multi-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| 2-(1-(thiophen-2-yl)ethylidene)malononitrile | 2-thiophenecarboxyaldehyde | malononitrile | Piperidine | 2,6-dicyano-3,5-di(2-thienyl)aniline arkat-usa.org |

Derivatization Strategies on the Anilino and Thienyl Subunits

The chemical architecture of this compound offers three primary sites for derivatization: the amino group on the phenyl ring, the thiophene ring itself, and the phenyl ring through electrophilic substitution. Each site can be targeted with specific reagents and reaction conditions to achieve desired molecular complexity.

Functionalization of the Amino Group

The primary amino group (-NH₂) of the aniline moiety is a key handle for a wide array of chemical transformations due to its nucleophilicity and basicity. chemistrysteps.comthesciencehive.co.uk Common derivatization reactions include acylation, alkylation, and sulfonylation, which modify the electronic character and steric profile of the molecule.

One of the most common modifications is acylation , often performed by reacting the amine with an acyl chloride or anhydride (B1165640). For instance, treatment of an aniline with acetic anhydride and a pyridine (B92270) catalyst converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃). stackexchange.com This transformation is crucial for controlling the reactivity of the phenyl ring in subsequent electrophilic aromatic substitution reactions, preventing polysubstitution and mitigating undesirable side reactions. stackexchange.com

The amino group can also participate in more complex, metal-catalyzed reactions. For example, the amino group in 2-arylanilines can act as a directing group in rhodium(I)-catalyzed C-H carboxylation reactions with carbon dioxide (CO₂) to form phenanthridinones. acs.orgchemrxiv.org This type of chelation-assisted functionalization highlights the sophisticated use of the amino group to achieve regioselective C-H activation on the adjacent aromatic ring. chemrxiv.org

Furthermore, the amino group can be converted into various other functional groups. Diazotization, followed by Sandmeyer or related reactions, can replace the amino group with a wide range of substituents. The inherent nucleophilicity of the nitrogen atom also allows for its use in the synthesis of nitrogen-containing heterocycles. stackexchange.com

Table 1: Representative Reactions for Amino Group Functionalization

| Reaction Type | Reagent(s) | Product Functional Group | Purpose/Remarks |

|---|---|---|---|

| Acylation | Acetic Anhydride, Pyridine | Acetanilide (-NHCOCH₃) | Reduces the activating effect of the amine; acts as a protecting group. stackexchange.com |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide (-NHSO₂R) | Introduces a sulfonamide moiety, often used in medicinal chemistry. researchgate.net |

| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Introduces alkyl substituents on the nitrogen atom. thesciencehive.co.uk |

| Carboxylation | CO₂, Rh(I) catalyst, Base | Carboxylic Acid (ortho to amine) | Amino-directed C-H activation to form new C-C bonds. acs.orgchemrxiv.org |

Substitution on the Thiophene Ring

The thiophene ring is classified as an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (SₑAr). e-bookshelf.de Its reactivity towards electrophiles is significantly greater than that of benzene (B151609). st-andrews.ac.uk In 2-substituted thiophenes like this compound, electrophilic attack preferentially occurs at the C5 position (the other α-position), which is activated by the sulfur atom and less sterically hindered. e-bookshelf.de

Common electrophilic substitution reactions on the thiophene ring include halogenation, nitration, acylation, and formylation.

Halogenation : Bromination and chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), respectively, often leading to selective substitution at the C5 position. jcu.edu.au

Acylation : Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., SnCl₄ or AlCl₃), proceeds efficiently to install an acyl group at the C5 position. st-andrews.ac.uk

Formylation : The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (-CHO) onto the thiophene ring. uoanbar.edu.iq

Alternatively, the thiophene ring can be functionalized via metalation-electrophile quench sequences. Treatment with a strong base like n-butyllithium (n-BuLi) results in deprotonation, typically at the most acidic proton at C5. The resulting thienyllithium species is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install diverse functional groups. jcu.edu.au

Table 2: Key Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagent(s) | Position of Substitution | Resulting Derivative (Example) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | 3-(5-Bromo-2-thienyl)aniline |

| Acylation | Acetyl Chloride, SnCl₄ | C5 | 3-(5-Acetyl-2-thienyl)aniline st-andrews.ac.uk |

| Formylation | POCl₃, DMF | C5 | 3-(5-Formyl-2-thienyl)aniline uoanbar.edu.iq |

| Lithiation/Alkylation | 1. n-BuLi 2. Alkyl Halide (RX) | C5 | 3-(5-Alkyl-2-thienyl)aniline jcu.edu.au |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution on the phenyl ring of this compound is predominantly governed by the powerful directing effect of the amino group. The -NH₂ group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the benzene ring via resonance (+M effect). chemistrysteps.combyjus.comwikipedia.org The 2-thienyl substituent is located at the C3 position. Therefore, incoming electrophiles are directed to the positions ortho (C2, C6) and para (C4) to the amino group.

The high reactivity conferred by the amino group can sometimes be a disadvantage, leading to multiple substitutions or oxidation side reactions. byjus.com For example, direct bromination of aniline with bromine water results in the formation of 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the reactivity of the amino group is typically attenuated by converting it to an amide (e.g., an acetanilide), as discussed in section 2.3.1. stackexchange.com The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. After the desired substitution, the amide can be hydrolyzed back to the amino group.

It is also important to consider the reaction medium. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com This group is strongly deactivating and a meta-director. byjus.com In the case of this compound, this would direct the incoming electrophile to the C5 position, which is meta to the -NH₃⁺ group.

Table 3: Directing Effects in Electrophilic Substitution on the Phenyl Ring

| Activating/Directing Group | Reaction Conditions | Position(s) of Substitution | Remarks |

|---|---|---|---|

| -NH₂ (Amino) | Neutral / Mildly Basic | C2, C4, C6 | Strong activation; risk of polysubstitution. byjus.com |

| -NHCOCH₃ (Acetamido) | Neutral / Mildly Acidic | C2, C4, C6 | Moderate activation; allows for controlled monosubstitution. stackexchange.com |

| -NH₃⁺ (Anilinium) | Strongly Acidic | C5 | Strong deactivation; directs substitution meta to the ammonium (B1175870) group. chemistrysteps.combyjus.com |

Reactivity of the Amino Functionality

The amino group (-NH₂) in this compound is a primary determinant of its chemical character, behaving as both a potent nucleophile and a base. Its reactivity is analogous to that of aniline, though modulated by the electronic influence of the 2-thienyl substituent on the phenyl ring.

There is a consistent competition between the nucleophilicity of the nitrogen atom's lone pair and the π-electron-rich benzene ring. stackexchange.com In many reactions, the initial attack by an electrophile occurs at the nitrogen atom rather than the ring. stackexchange.com To direct reactions specifically to the aromatic ring, the amino group's high reactivity often needs to be attenuated. This is commonly achieved by converting the amine to an amide, for example, through acetylation with acetic anhydride. libretexts.org This "protection" strategy reduces the electron-donating capacity of the substituent, preventing over-reaction and side reactions like di- or tri-substitution in halogenation. libretexts.orglibretexts.org

Key reactions involving the amino functionality include:

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom readily attacks alkyl halides or acyl chlorides, leading to N-alkylated and N-acylated products, respectively. Acylation is a common strategy to "protect" the amino group and reduce the activation of the phenyl ring towards electrophilic substitution. stackexchange.comlibretexts.org For instance, aniline reacts with acetic anhydride in a nucleophilic substitution reaction to form acetanilide. testbook.com

Diazotization: Like other primary arylamines, the amino group can be converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). These diazonium intermediates are highly versatile and can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a wide variety of functional groups onto the phenyl ring. libretexts.org

The basicity of the aniline nitrogen can also lead to complications in certain reactions. For example, in Friedel-Crafts reactions, the amino group acts as a Lewis base and forms a complex with the Lewis acid catalyst (e.g., AlCl₃). chemistrysteps.com This interaction deactivates the ring towards electrophilic attack by forming a positively charged substituent. stackexchange.comchemistrysteps.com

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich five-membered heterocycle that is significantly more reactive towards electrophiles than benzene. e-bookshelf.debhu.ac.inuop.edu.pk This heightened reactivity is due to the ability of the sulfur atom's lone pairs to participate in the delocalized π-electron system, increasing the ring's electron density. e-bookshelf.de

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the thiophene ring occurs preferentially at the C2 (α) position, as the carbocation intermediate formed (Wheland intermediate) is more stabilized by resonance than the intermediate from C3 (β) attack. e-bookshelf.debhu.ac.inpearson.com In this compound, the thiophene ring is already substituted at its C2 position by the phenylaniline moiety. Therefore, further electrophilic substitution on the thiophene ring would be directed to the C5 position (the other α-position). The phenylaniline group likely exerts a deactivating inductive effect on the thiophene ring, but the ring remains highly susceptible to electrophilic attack under mild conditions. pearson.com

Metal-Catalyzed Cross-Coupling Reactions: The thiophene moiety can participate in various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, has been effectively used to synthesize thienyl-aniline structures. researchgate.netresearchgate.net In one study, the Suzuki cross-coupling between 3-bromoaniline and 2-thienyl boronic acid was performed in a micellar medium using a palladium catalyst, affording this compound in high yield. researchgate.netmdpi.com This highlights the utility of the thiophene unit as a handle for constructing more complex molecular architectures.

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| 3-Bromoaniline + 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O, Et₃N, rt, 60 min | This compound | 96% | mdpi.com |

| 2-Bromoaniline + 3-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O, Et₃N, rt, 15 min | 2-(3-Thienyl)aniline | 98% | mdpi.com |

| 4-Bromoaniline + 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O, Et₃N, rt, 15 min | 4-(2-Thienyl)aniline | 98% | mdpi.com |

Reactivity of the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, with its reactivity and regioselectivity governed by the two attached substituents: the amino group and the thienyl group.

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. testbook.combyjus.com This is due to the resonance stabilization of the carbocation intermediates formed during the attack at these positions, where the nitrogen's lone pair can delocalize the positive charge. In contrast, the thienyl group is generally considered to be a weakly deactivating group via induction.

The directing effects of substituents determine the orientation of substitution. libretexts.org For this compound, the powerful ortho-, para-directing influence of the -NH₂ group at C1 dominates. Therefore, electrophilic attack is expected to occur at C2, C4, and C6.

C2 and C6 positions: These are ortho to the amino group.

C4 position: This is para to the amino group.

The high reactivity conferred by the amino group means that reactions such as bromination can proceed readily, often without a catalyst, to yield poly-substituted products. byjus.com For example, the reaction of aniline with bromine water gives a white precipitate of 2,4,6-tribromoaniline. testbook.combyjus.com To achieve mono-substitution, the activating effect of the amino group must be moderated, typically by acetylation. libretexts.orglibretexts.org

Nitration of aniline in an acidic medium can produce a significant amount of the meta-substituted product because the aniline is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. byjus.com

| Substituent on Benzene Ring | Activating/Deactivating | Directing Effect | Reference |

| -NH₂ (Amino) | Strong Activator | Ortho, Para | testbook.combyjus.com |

| -NH₃⁺ (Anilinium) | Strong Deactivator | Meta | byjus.com |

| -NHCOCH₃ (Acetanilide) | Moderate Activator | Ortho, Para | libretexts.org |

| -NO₂ (Nitro) | Strong Deactivator | Meta | libretexts.org |

Oxidative Polymerization Pathways of Thienyl-Anilines

Thienyl-anilines are valuable monomers for the synthesis of conducting polymers, as they combine the functionalities of both polyaniline (PANI) and polythiophene (PTh), two of the most studied classes of conducting polymers. The polymerization can be achieved through chemical or electrochemical oxidation. researchgate.netscispace.com

The mechanism of oxidative polymerization of aniline is generally understood to proceed through several stages, including an induction period, polymer growth, and termination. nih.gov The process begins with the oxidation of the aniline monomer to form a radical cation. nih.gov This radical cation then attacks a neutral monomer, and subsequent propagation steps lead to the formation of the polymer chain. kpi.ua Studies have shown that p-aminodiphenylamine (PADPA) is a key soluble intermediate in the process. kpi.ua

For monomers like this compound, polymerization can theoretically proceed via coupling at several sites. However, research indicates that polymer growth often occurs preferentially through the aniline units rather than the thiophene units. researchgate.net Electropolymerization is a common method for creating thin films of these polymers. acs.orgcapes.gov.br For instance, poly[this compound] (PThA) has been synthesized via photopolymerization and used to modify the surface of nanoparticles for applications in photoactive assemblies. researchgate.netscirp.org The electrochemical polymerization of related monomers is typically carried out by repetitive cycling of the potential in a solution containing the monomer and a supporting electrolyte. acs.org

Nucleophilic Aromatic Substitution in Related Activated Thiophene Systems

While the thiophene ring is electron-rich and thus primarily reactive towards electrophiles, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. numberanalytics.com For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) group. mdpi.comresearchgate.net These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. researchgate.net

Thiophene systems are generally more reactive towards nucleophilic substitution than their benzene analogues. uoanbar.edu.iq Research on the reactions of 2-L-3-nitro-5-X-thiophenes with aniline has provided detailed kinetic insights into this process. arkat-usa.org The reaction proceeds via a mechanism where the aniline acts as a nucleophile, and the rate is catalyzed by a second molecule of the amine base. The rate of substitution increases with the electron-withdrawing power of the substituent (X) on the thiophene ring. arkat-usa.org

| Substrate | Leaving Group (L) | Substituent (X) | Rate Constant k₀ (dm³ mol⁻¹ s⁻¹) | Base Catalysis Constant kB (dm⁶ mol⁻² s⁻¹) | Reference |

| 2-L-3-nitro-5-X-thiophene | -OC₆H₄NO₂-p | -NO₂ | 1.12 | 16.3 | arkat-usa.org |

| 2-L-3-nitro-5-X-thiophene | -OC₆H₅ | -NO₂ | 0.229 | 3.30 | arkat-usa.org |

| 2-L-3-nitro-5-X-thiophene | -Cl | -NO₂ | 0.080 | 0.94 | arkat-usa.org |

| 2-L-3-nitro-5-X-thiophene | -Br | -NO₂ | 0.062 | 0.63 | arkat-usa.org |

The data shows that the rate of nucleophilic substitution is highly dependent on both the leaving group and the electronic nature of other substituents on the thiophene ring. arkat-usa.org The nitro group is essential for activating the ring towards attack by nucleophiles like aniline. mdpi.com

Intramolecular Cyclization and Rearrangement Reactions

The juxtaposition of the amino group and the thienyl system in this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel polycyclic aromatic compounds.

One important class of reactions involves the formation of thienopyrroles. Palladium-catalyzed intramolecular amination of thiophene rings has been used to synthesize these fused bicyclic compounds from suitable precursors. researchgate.net For example, the reductive cyclization of thienyl-β-nitroalkenes can yield thienopyrroles. researchgate.net Similarly, β,β-disubstituted dehydroamino acids containing benzo[b]thiophene moieties have been shown to undergo intramolecular cyclization to form benzo[b]thienylpyrroles. uminho.pt Such cyclizations often involve the nucleophilic amino group attacking a carbon atom of the thiophene ring, which may be activated by an appropriate functional group.

Anilines and their derivatives are also known to undergo various molecular rearrangements.

Hofmann-Martius Rearrangement: This reaction involves the acid-catalyzed rearrangement of an N-alkylated aniline to the corresponding ortho- and para-alkylated aniline upon heating. wikipedia.orgtmv.ac.in

Stieglitz Rearrangement: This reaction, typically involving hydroxylamines, features a C-N bond migration to a nitrogen atom. sioc-journal.cn Recent developments have enabled this reaction under milder conditions using activators like trifluoroacetic anhydride (TFAA). sioc-journal.cn

Other Rearrangements: A variety of other rearrangements, such as the Stevens and Dimroth rearrangements, are known for nitrogen-containing heterocycles and related aniline derivatives, often involving ring-opening and re-closure steps. researchgate.net

While specific examples of these rearrangements for this compound itself are not extensively documented, the structural motifs present in the molecule suggest its potential as a substrate for such transformations under appropriate catalytic or thermal conditions.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 3-(2-Thienyl)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In a typical ¹H NMR spectrum of this compound, the protons on the aniline (B41778) and thiophene (B33073) rings resonate in the aromatic region, generally between 6.5 and 7.5 ppm. The protons of the aniline ring typically appear as a complex multiplet, while the thiophene protons show distinct coupling patterns. For instance, the proton at the 5-position of the thiophene ring often appears as a doublet of doublets due to coupling with the protons at the 3- and 4-positions. The amine (-NH₂) protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Detailed spectral data for related structures, such as 2-benzyl-N-substituted anilines, show aromatic protons in the range of δ 6.44-7.24 ppm. beilstein-journals.org For thiophene-containing compounds, characteristic shifts are also observed; for example, in 2-thiophenemethanimine, the thiophene protons appear at δ 7.14, 7.43, and 7.51 ppm. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton Position (this compound) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aniline Ring Protons | 6.5 - 7.3 | Multiplet |

| Thiophene Ring (H3, H4) | 7.0 - 7.2 | Multiplet |

| Thiophene Ring (H5) | 7.2 - 7.5 | Doublet of Doublets |

| Amine (-NH₂) | Variable (e.g., 3.5 - 5.0) | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and insight into the nature of the carbon atoms (e.g., aromatic, aliphatic).

The chemical shifts in a ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.org For this compound, the aromatic carbons of both the aniline and thiophene rings resonate in the downfield region, generally between 110 and 150 ppm. The carbon atom attached to the nitrogen (C-3 of the aniline ring) and the carbon atom of the thiophene ring bonded to the aniline ring (C-2 of the thiophene ring) are typically found at the lower field end of this range due to the electronic effects of the heteroatoms.

For comparison, in related aniline derivatives, carbon signals can range from approximately 111 to 146 ppm. beilstein-journals.org In thiophene derivatives, carbon resonances are also well-defined, with values for 2-thiophenemethanimine appearing at δ 162.0, 163.6, and 164.7 ppm for the imine carbon and other carbons of the ring system. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Position (this compound) | Expected Chemical Shift (δ, ppm) |

| Aniline Ring (unsubstituted carbons) | 115 - 130 |

| Aniline Ring (C-NH₂) | 145 - 150 |

| Aniline Ring (C-Thiophene) | 135 - 140 |

| Thiophene Ring (unsubstituted carbons) | 120 - 128 |

| Thiophene Ring (C-Aniline) | 140 - 145 |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

For derivatives of this compound that are substituted with fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is a powerful analytical tool. nih.gov ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. huji.ac.il The chemical shift range for ¹⁹F is significantly wider than for ¹H, which often leads to better resolution of signals. alfa-chemistry.comlcms.cz

The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift. alfa-chemistry.com This sensitivity allows for the detection of subtle changes in molecular structure and electronic properties upon substitution. For instance, the introduction of a fluorine atom onto the aniline or thiophene ring of this compound would produce a characteristic signal in the ¹⁹F NMR spectrum, the position of which would be indicative of its location on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. smolecule.com

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹, and the C-S stretching of the thiophene ring may appear in the 600-800 cm⁻¹ region. beilstein-journals.org

Raman spectroscopy provides complementary information. For instance, in polyaniline, C=C stretching of the quinoid structure is observed at 1578 cm⁻¹, and C=N stretching is seen at 1481 cm⁻¹. kpi.ua Similar characteristic bands would be expected for this compound, with the exact positions providing insight into the vibrational modes of the molecule.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. smolecule.com For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can offer structural clues. For aniline, a common fragmentation pathway involves the loss of a hydrogen atom followed by the loss of HCN. For this compound, fragmentation could involve cleavage of the bond between the aniline and thiophene rings, leading to fragment ions corresponding to the thienyl cation and the aminophenyl radical, or vice versa.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* electronic transitions within the conjugated system formed by the aniline and thiophene rings. bethunecollege.ac.in

The introduction of an amino group into an aromatic system can cause a red shift (shift to longer wavelengths) in the absorption maxima. urfu.ru The conjugation between the two aromatic rings in this compound is expected to result in absorption at longer wavelengths compared to aniline or thiophene alone. libretexts.org Studies on related compounds, such as 3,5-diaryl/hetaryl-2,6-dicyanoanilines, show absorption maxima in the range of 393-435 nm. arkat-usa.org The specific λ(max) values for this compound provide insight into its electronic structure and the extent of conjugation. These studies are also fundamental for understanding the photophysical properties of the molecule, including its potential for fluorescence. arkat-usa.org

X-Ray Diffraction Analysis for Crystalline Structures

While specific single-crystal XRD data for this compound is not extensively detailed in foundational literature, the analysis of closely related and derivative structures provides significant insight into the expected crystallographic features. For instance, studies on aniline and thiophene-containing polymers have utilized XRD to characterize the morphology of deposits. researchgate.net

Research on derivatives, such as 2,6-dicyano-3,5-di(2-thienyl)aniline, has successfully employed single-crystal X-ray diffraction to confirm molecular structures. arkat-usa.org Similarly, a detailed XRD analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, a complex Schiff base containing both thiophene and aniline moieties, revealed its orthorhombic crystal system and P212121 space group. iucr.orgiucr.org In this related structure, the benzene (B151609) and thiophene rings were found to be twisted relative to each other, with a dihedral angle of 23.16 (7)°. iucr.orgiucr.orgnih.gov The crystal packing was stabilized by intermolecular hydrogen bonds and weak π–π stacking interactions, with the shortest intercentroid separation being 3.603 (2) Å. iucr.orgiucr.orgnih.gov

These findings on related compounds suggest that the crystalline structure of this compound would likely be characterized by a non-planar arrangement between the thienyl and aniline rings, with intermolecular forces such as hydrogen bonding and π–π stacking playing a crucial role in the solid-state packing.

Table 1: Representative Crystallographic Data for a Thienyl-Aniline Derivative Data extracted from analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. iucr.orgiucr.org

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle (Thiophene-Benzene) | 23.16 (7)° |

| Key Interactions | C—H⋯O Hydrogen Bonds, π–π Stacking |

| Intercentroid Separation | 3.603 (2) Å |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical analysis, particularly cyclic voltammetry (CV), is a fundamental technique for investigating the redox properties of electroactive molecules like this compound. CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. This method provides information about oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions.

The electrochemical behavior of this compound is of particular interest due to its potential use as a monomer for producing conductive polymers. In these studies, this compound undergoes electropolymerization to form poly(this compound) (PThA). A typical CV setup for this process utilizes a three-electrode cell, which may consist of a platinum wire counter electrode, a silver/silver chloride (Ag/AgCl) reference electrode, and a working electrode such as fluorine-doped tin oxide (FTO) glass. scirp.org The experiment is often conducted in an acetonitrile (B52724) solution containing a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄). scirp.org

During the electropolymerization of this compound, repetitive cycling of the potential, for example between -0.5 V and 1.7 V versus Ag/AgCl, leads to the deposition of a PThA film on the working electrode. scirp.org The increase in the current intensity with each successive cycle indicates the growth of an electroactive polymer film. mdpi.com

Studies on related thiophene-aniline monomers provide further insight into the redox behavior. For example, the cyclic voltammogram of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline shows a distinct oxidation peak at +1.0 V, corresponding to the oxidation of the monomer, which is a crucial step for polymerization. mdpi.com Subsequent cycles for this related compound reveal two oxidation peaks at +0.54 V and +0.71 V and two reduction peaks at +0.35 V and +0.51 V, which are attributed to the redox activity of the formed polymer. mdpi.com The oxidation potentials of such compounds are influenced by the molecular structure; for example, the presence of electron-withdrawing groups tends to shift the oxidation to more positive potentials. uminho.pt In many thienyl-based systems, the initial oxidation process is irreversible and associated with the formation of a radical cation that subsequently leads to oligomerization or polymerization. rsc.org

Table 2: Electrochemical Parameters from Cyclic Voltammetry of Thienyl-Aniline Compounds Data compiled from studies on this compound and related monomers. scirp.orgmdpi.com

| Compound/System | Parameter | Value (vs. Ag/AgCl or specified) | Description |

| This compound (Monomer) | Polymerization Potential Range | -0.5 V to 1.7 V | Potential window for electropolymerization. scirp.org |

| 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (Monomer) | Monomer Oxidation Peak (1st cycle) | +1.0 V | Irreversible oxidation leading to polymerization. mdpi.com |

| Poly(4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) | Polymer Oxidation Peaks (Subsequent cycles) | +0.54 V, +0.71 V | Reversible redox behavior of the polymer film. mdpi.com |

| Poly(4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) | Polymer Reduction Peaks (Subsequent cycles) | +0.35 V, +0.51 V | Reversible redox behavior of the polymer film. mdpi.com |

Applications in Materials Science and Polymer Chemistry

Precursors for Conductive Polymers and Organic Electronic Materials

3-(2-Thienyl)aniline serves as a key precursor for synthesizing conjugated polymers with potential applications in organic electronics. The resulting polymers combine the properties of both polyaniline and polythiophene, leading to unique characteristics. Thiophene-substituted anilines are recognized as important precursors for producing conductive polymers. researchgate.netunimib.itresearchgate.net

The homopolymer, Poly[this compound] (PThA), and its copolymers are the most studied materials derived from this monomer. semanticscholar.orgscirp.orgresearchgate.net The polymer structure integrates the electron-rich thiophene (B33073) ring directly into the polyaniline backbone, influencing the electronic structure and properties of the resulting material. Copolymers can be synthesized to further tune these properties; for instance, copolymers of aniline (B41778) and thiophene have been studied for their unique electronic and magnetic characteristics. acs.org Theoretical studies on regular co-oligomers of aniline and thiophene suggest that such materials have a low band gap and high electronic conjugation. physchemres.org DNA-programmed assembly has even been used to create sequence-controlled linear and cyclic copolymers of aniline and 2,5-bis(2-thienyl)pyrrole, demonstrating precise control over the polymer structure. nih.gov

Like aniline, this compound can be polymerized through oxidative methods. This process, a form of step-growth polymerization, involves the chemical or electrochemical oxidation of the monomer to form a radical cation. researchgate.net This reactive intermediate then couples with other monomers or oligomers to build the polymer chain. researchgate.netiarjset.com

Chemical Oxidative Polymerization: This is a common method for synthesizing polymers from thiophene-substituted anilines. researchgate.net An oxidizing agent, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate (APS), is used to initiate the polymerization in a suitable solvent. researchgate.netnih.gov The process typically involves adding the oxidant to a solution of the monomer, often in an acidic medium, which also serves as a dopant. nih.gov For related monomers, polymerization can also be catalyzed by inorganic or organometallic catalysts like iron(III) bromide, aluminum chloride, or zinc chloride. google.com

Electrochemical Polymerization: This technique involves the direct oxidation of the monomer at an electrode surface by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic). metu.edu.tr This method allows for the direct deposition of the polymer film onto a conductive substrate. metu.edu.tr For example, copolymers of aniline and thiophene have been synthesized via constant potential electrolysis. metu.edu.tr The polymerization mechanism for related aniline compounds proceeds via an anodic oxidation of the π-system to form a radical cation, which then couples in head-to-tail, head-to-head, or tail-to-tail configurations. researchgate.net

Surface modification of nanoparticles can also be achieved through the photopolymerization of 3-(2-thienyl) aniline. researchgate.net

The electrical conductivity of intrinsically conducting polymers like PThA can be dramatically increased through a process called doping. google.com Doping involves the oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which creates mobile charge carriers (polarons and bipolarons). iarjset.comnih.govmdpi.com

For polyaniline and its derivatives, p-doping is commonly achieved by exposure to protonic acids (e.g., H₂SO₄, HCl) or through chemical oxidation. nih.govekb.eg This process transforms the polymer from its insulating (emeraldine base) state to its conducting (emeraldine salt) state. nih.gov The level of conductivity is dependent on the dopant type, concentration, and the morphology of the polymer. mdpi.comekb.eg For example, studies on polyaniline have shown that doping with sulfuric acid can improve conductivity by several orders of magnitude. ekb.eg

In copolymers of aniline and alkylthiophenes, doping with iodine has been shown to achieve electrical conductivities ranging from 10⁻⁴ to over 10⁻³ S/cm. researchgate.net The conductivity of PThA and its composites is a key parameter, often studied using impedance spectroscopy to distinguish between AC and DC conductivity. semanticscholar.orgscirp.org

| Polymer System | Dopant | Conductivity (S/cm) |

| Poly{4-[2-(3-alkyl)thienyl]benzenamine} Copolymers | Iodine | 10⁻⁴ to >10⁻³ |

| Polyaniline-poly(phenylene-terephthalamide) Copolymers | Protonated (doped) state | 0.62 to 1.7×10⁻⁴ |

This table presents conductivity data for polymers related to PThA, illustrating the effect of doping. researchgate.netgoogle.com

This compound and its polymer, PThA, are used to create organic/inorganic hybrid materials, notably with titanium dioxide (TiO₂). semanticscholar.orgscirp.org These composites are investigated for their photoactive properties. In a typical preparation, TiO₂ nanoparticles are surface-modified with PThA. scirp.org These modified particles can then be occluded within another polymer matrix, such as poly(2,2'-bithiophene) (PBTh), to form a ternary hybrid assembly (e.g., TiO₂/PThA/PBTh). semanticscholar.orgscirp.org

Studies on these TiO₂/PThA/PBTh assemblies reveal several key findings:

Enhanced Photoresponse: The inclusion of TiO₂ in the thiophene-based polymer matrix enhances charge separation and subsequent charge transfer processes. semanticscholar.orgscirp.orgscirp.org This leads to improved photocurrent generation compared to the polymer alone. researchgate.net

Modified Optical Properties: The hybrid materials exhibit altered optical properties, including a widened absorption in the visible light range. semanticscholar.orgscirp.org Optical studies indicate that the AC conductivity of these films is significantly greater than the DC conductivity. semanticscholar.orgscirp.org

Porous Structure: Electrochemical impedance spectroscopy (EIS) studies show that the assembly films have a porous structure. semanticscholar.orgscirp.org

Band Alignment: Photoelectrochemical investigations suggest the formation of hybrid sub-bands resulting from the band alignments between the organic polymers and the inorganic TiO₂ particles. semanticscholar.orgscirp.orgscirp.org

These hybrid materials are also formed with other inorganic nanoparticles. For instance, organic/organic/inorganic interfaces have been created using PThA and Mg-doped Fe₂O₃, which are p-type semiconductors, resulting in a p-p junction. researchgate.net Similar assemblies have also been explored with Cadmium Sulfide (B99878) (CdS) nanoparticles. electrochemsci.org

The electronic and optical properties of PThA and its copolymers make them potential candidates for use in organic electronic devices like OPVs and OLEDs. researchgate.net Conjugated polymers are central to the active layers of these devices.

Organic Photovoltaics (OPVs): In OPVs, conducting polymers are used as the electron donor component in the bulk heterojunction active layer. researchgate.net The combination of thiophene and aniline units in PThA is promising, as polythiophenes are benchmark hole-conductor materials, and aniline copolymers can offer tunable electronic levels. researchgate.netphyschemres.org The ability to form hybrid materials with nanoparticles like TiO₂ is also relevant for OPV applications, as such structures are designed to improve charge separation and collection efficiency. rsc.org The development of new polymers from monomers containing both aniline and thiophene moieties is explicitly aimed at creating electron donor layers for organic solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, organic materials are used as emissive layers as well as charge transport layers. tcichemicals.combeilstein-journals.org The fluorescence properties of thiophene-aniline polymers are crucial for their potential as emitters. researchgate.net Schiff bases derived from thienyl-anilines are also explored as electroactive materials in OLEDs. lookchem.com Furthermore, related platinum(II) complexes have been investigated as phosphorescent emitters for high-efficiency OLEDs. acs.org The ability to tune the HOMO/LUMO energy levels through copolymerization and substitution is key to designing efficient materials for hole transport, electron transport, and emissive layers in OLEDs. lumtec.com.twsunatech.com

Synthesis via Oxidative Polymerization

Integration in Organic/Inorganic Hybrid Materials (e.g., with TiO2)

Ligand Chemistry for Coordination Complexes and Organometallic Catalysis

Beyond polymer science, thiophene-substituted anilines, including this compound, serve as versatile ligands in coordination chemistry. unimib.itresearchgate.net The presence of both the aniline nitrogen and the thiophene sulfur provides multiple potential coordination sites for metal ions.

Schiff bases, which can be readily synthesized by the condensation reaction of 4-(thiophen-3-yl)aniline (B1351096) with aldehydes like o-vanillin, are widely used as ligands in coordination chemistry. lookchem.com These ligands form stable complexes with a variety of transition metals. lookchem.com

Research has shown the preparation of π-extended iron(II) complexes using bidentate ligands derived from N-phenyl-2-pyridinalimine with a thienyl substituent on the aniline ring. lookchem.com Additionally, platinum(II) complexes based on 5-aryl-2-(2-thienyl)pyridines, where the aryl group can be an aminophenyl moiety, have been synthesized and studied for their photophysical properties, with potential applications as phosphorescent labels. urfu.ru

In the realm of organometallic catalysis, these ligands can be used to create catalytic systems. For instance, 4-(thiophen-3-yl)aniline has been used as a reactant to synthesize a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material, which has potential applications in electronics and energy storage. lookchem.com Copper complexes with various ligands, including those derived from related amine and heterocyclic precursors, are effective catalysts for a range of oxidative reactions. researchgate.net

Precursors for Complex Heterocyclic Systems and Advanced Organic Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic thiophene ring capable of electrophilic substitution, renders it an important precursor for the synthesis of elaborate heterocyclic systems. unimib.itmdpi.com Researchers have utilized thiophene-substituted anilines to construct a variety of complex molecules. mdpi.comresearchgate.net The synthesis strategy often involves cross-coupling reactions, such as the Suzuki-Miyaura process, to create the initial thienyl-aniline framework, which can then undergo further cyclization or substitution reactions. unimib.itresearchgate.net For instance, the reaction of 3-bromoaniline (B18343) with 2-thienyl boronic acid is an effective method for producing this compound. researchgate.net

This precursor can be used to build larger, fused heterocyclic structures, which are of interest in medicinal chemistry and materials science. The combination of the thiophene and aniline motifs within a single molecule provides a scaffold that can be elaborated into novel ring systems, such as thieno[3,2-b]pyrroles or quinolines. researchgate.netnih.gov

Furthermore, the rigid and functionalized nature of this compound makes it a candidate as a ligand or linker for the construction of advanced porous organic frameworks (POFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.com These materials are characterized by high porosity and surface area, with properties that can be tuned by the choice of the organic building blocks. ossila.com The amine group can coordinate to metal centers in MOFs or react to form covalent bonds (e.g., imine bonds) in COFs, while the thienyl group contributes to the electronic properties and structural rigidity of the resulting framework. ossila.comrsc.org The use of such tailored organic linkers is a key strategy in developing functional porous materials for applications in gas storage, separation, and catalysis. ossila.comrsc.org

Development of Photoactive and Optoelectronic Materials

The incorporation of this compound into polymeric structures has led to the development of materials with significant photoactive and optoelectronic properties. iarjset.com The corresponding polymer, poly(this compound) (PThA), is a conjugated polymer that combines the properties of both polyaniline and polythiophene, making it a subject of interest for electronic applications. researchgate.netsemanticscholar.org

PThA and its derivatives are investigated as photoactive components in various devices. jst.go.jp They are often used in heterojunction assemblies, where they act as a p-type semiconductor or a photosensitizer. scirp.orgresearchgate.net For example, thin film assemblies of PThA have been created with inorganic semiconductors like titanium dioxide (TiO₂) and cadmium sulfide (CdS), or with other organic polymers like poly(2,2'-bithiophene). semanticscholar.orgscirp.orgresearchgate.net In these composite materials, PThA can enhance charge separation and transfer processes and broaden the absorption of visible light, which is crucial for applications in photovoltaics and photoelectrochemistry. semanticscholar.orgscirp.org

The structure of these materials often follows a donor-acceptor (D-A) model, which is a fundamental concept in the design of organic optoelectronic materials. mdpi.comacs.org The electron-donating nature of the aniline unit and the properties of the thiophene ring allow for the tuning of the polymer's electronic energy levels and optical bandgap. mdpi.comacs.org This tuning is essential for optimizing performance in devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.com Studies have shown that modifying the polymer backbone, for instance by creating copolymers, can significantly alter the material's properties, such as shifting the emission wavelength. mdpi.com

Below are tables summarizing key optical and electronic properties of materials derived from or related to this compound, as reported in various research studies.

Table 1: Optical Properties of this compound-based Polymers and Related Systems

| Polymer/System | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Optical Band Gap (Eg, eV) | Application/Study Focus |

|---|---|---|---|---|

| Poly[4-(3-hexyl-2-thiophene)aniline] (PTANIr2) | 430, 580 | - | - | Electrode for nitrate (B79036) detection researchgate.net |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | - | 649 | - | Red-emitting copolymer for OLEDs mdpi.com |

| DAD Polymer P2 | - | - | 1.63 | Electrochromic material acs.org |

| DAD Polymer P3 | - | - | 1.57 | Electrochromic material acs.org |

| TiO₂/PThA/PBTh Assembly | Broad visible range | - | - | Photoelectrochemical (PEC) cells semanticscholar.orgscirp.org |

| CdS/PThA/PBTh Assembly | Broad visible range | - | ~2.2 (PBTh host) | Photoactive interface studies researchgate.netoalib.com |

Table 2: Electronic Properties of this compound-based Polymers and Related Systems

| Polymer/System | HOMO (eV) | LUMO (eV) | Conductivity (S/cm) | Key Finding |

|---|---|---|---|---|

| Poly[4-(2-thienyl)benzenamine] (Iodine-doped) | - | - | 10⁻⁴ to 10⁻³ | Doping increases conductivity researchgate.net |

| Copolymer PE-co-M1 | -5.17 | -3.42 | - | Higher HOMO level than constituent polymers acs.org |

| Copolymer PE-co-M2 | -5.23 | -3.53 | - | Tunable band gap via copolymerization acs.org |

| Copolymer PE-co-M3 | -5.20 | -3.55 | - | Lower band gap than constituent polymers acs.org |

| TiO₂/PThA/PBTh Assembly | - | - | AC > DC | Porous structure with enhanced charge transfer semanticscholar.orgscirp.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structurescispace.com

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. scispace.com It is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. scispace.com For conjugated systems like 3-(2-Thienyl)aniline, DFT is employed to calculate structural parameters, electronic properties such as ionization potentials and electron affinities, and to visualize molecular orbitals. physchemres.orgresearchgate.net Calculations are often performed at specific levels of theory, such as B3LYP/6-31G(d), which has been successfully used to predict trends in conjugated systems. physchemres.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the optical and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A small energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and easier electronic excitation. dergipark.org.trresearchgate.net

In theoretical studies of co-oligomers containing aniline (B41778) and thiophene (B33073) units, DFT calculations have been used to determine these energy levels. For instance, a study on poly (aniline-co-thiophene) found it has the lowest band gap among similar copolymers with pyrrole (B145914) and furan, indicating the highest electronic conjugation. physchemres.org The HOMO and LUMO orbitals in such oligomers are typically extended throughout the optimized structures. physchemres.org The HOMO-LUMO energy gap can be tuned by introducing different substituents to the molecular structure. nih.gov

Table 1: Frontier Orbital Energies and Energy Gaps for Aniline-Thiophene Oligomers This table presents data from theoretical studies on oligomers containing aniline and thiophene units, which serve as models to understand the electronic properties of this compound.

| Oligomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Aniline-Thiophene Monomer | -5.24 | -0.95 | 4.29 | physchemres.org |

| Poly(aniline-co-thiophene) | -4.87 | -1.66 | 3.21 | physchemres.org |

| PITN-Ani Monomer | -5.46 | -1.87 | 3.59 | physchemres.org |

DFT calculations are instrumental in determining the distribution of electronic charge within a molecule. scispace.com Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to compute the partial atomic charges on each atom. researchgate.net This information helps identify the most reactive sites for electrophilic and nucleophilic attacks. For example, in studies of related heteroaromatic compounds, the atomic charge on the nitrogen atom was extracted from natural orbital population analysis to correlate with physical properties. acs.org

Spin density calculations are particularly relevant for radical cations or other open-shell species. These calculations map the distribution of the unpaired electron across the molecule. mdpi.com In substituted benzene (B151609) radical cations, the ring often adopts a quinoidal-like form, and the spin distribution helps to understand the resulting molecular structure and stability. mdpi.com The choice of basis sets, such as those optimized for local spin density functional calculations, is important for obtaining reliable results. cdnsciencepub.com

HOMO-LUMO Energy Gap Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Optical and Spectroscopic Propertiesresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. dntb.gov.ua It is a powerful tool for simulating UV-Visible absorption spectra by calculating the electronic transition energies and their corresponding oscillator strengths (intensities). nih.gov TD-DFT calculations can accurately reproduce experimental absorption spectra, making them valuable for designing novel functional materials with specific optical properties. nih.gov

For copolymers based on aniline and thiophene derivatives, TD-DFT calculations have been performed to simulate UV-Vis spectra and calculate optical band gaps. physchemres.orgphyschemres.org For example, in a study of an aniline-thiophene oligomer, the peak corresponding to the π-π* transition showed a bathochromic (red) shift as conjugation increased. physchemres.org The simulated spectra for a furan-aniline oligomer showed two main peaks assigned to π-π* transitions of the benzenoid rings, which were in close agreement with experimental results. physchemres.org The introduction of donor groups can lead to absorption in the visible light region, making such compounds promising for opto-electronic applications. nih.gov

Molecular Dynamics Simulations and Conformational Analysisbeilstein-journals.org

The process involves generating an ensemble of protein structures by solvating the molecule and adding energy to allow it to move. cresset-group.com Snapshots are taken at predefined time steps to create a trajectory of structures that are likely representative of biologically relevant conformations. cresset-group.com The quality of an MD simulation is highly dependent on the accuracy of the force field used, which is a set of parameters that approximates the potential energy of the system. bonvinlab.orgcresset-group.com While specific MD studies on this compound are not detailed in the provided results, the methodology is standard for performing conformational analysis on such bi-aryl systems to understand their flexibility and stable states. researchgate.net

Quantum Chemical Descriptors and Structure-Activity Relationship Predictioncresset-group.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties like toxicity. mdpi.com Quantum chemical descriptors, derived from DFT calculations, are frequently used in QSAR models because they can precisely characterize the electronic and geometric properties of molecules.

These descriptors encode the main features that play major roles in the activity of the compounds. researchgate.net By establishing a relationship between these descriptors and a known activity, the models can be used to predict the activity of new, untested compounds.

Table 2: Common Quantum Chemical Descriptors Used in QSAR Studies

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the capacity to donate an electron. | |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept an electron. | |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. | |

| Dipole Moment | µ | Measures the polarity of the molecule. | |

| Max Partial Charge | Qmax | Indicates the maximum positive charge on an atom, a potential electrophilic site. | researchgate.net |

| Min Nucleophilic Reactivity Index for a C atom | MNRIC | Estimates the relative nucleophilic reactivity of carbon atoms in the molecule. | researchgate.net |

Theoretical Insights into Reaction Mechanisms and Pathwaysbeilstein-journals.org

For a given reaction, several pathways may be plausible. Theoretical calculations allow for the exploration of these different mechanisms. researchgate.netmdpi.com By comparing the calculated activation energies for each pathway, the most kinetically favorable route can be identified. mdpi.com For example, in a study of the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to trace the reaction path of both monoprotonated and diprotonated systems to find the one with an activation energy that matched experimental values, leading to a new proposed mechanism. beilstein-journals.org This approach provides a detailed, step-by-step understanding of how reactants are converted into products, an insight that is often difficult to obtain through experimental means alone. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。